![molecular formula C28H43BF2N2O2 B3025865 (T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-) CAS No. 1246809-50-6](/img/structure/B3025865.png)
(T-4)-[omicron-(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)-3,5-dimethyl-1H-pyrrole-2-hexadecanoato(2-)-kappaN1]difluoro-borate(1-)
Overview
Description
BODIPY-Palmitate is a fluorescently tagged form of palmitic acid that displays excitation/emission maxima of 488/508 nm, respectively. It has been used to monitor fatty acid uptake and metabolism in cultured cells.
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis and structure of related compounds have been explored in various studies. For instance, the synthesis of trispyrazolylborate platinum(II) hydride complexes has been examined, contributing to the understanding of the structural and electronic properties of similar compounds (Reinartz et al., 2001).
Novel Dyes and Boron-Neutron Capture Therapy
- Research has been conducted on novel boron-dipyrromethene (BODIPY) dyes, with the synthesis of specific compounds like {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrol-1-ido-κN}difluoridoboron, which can be a part of the research on BODIPY dyes and their applications (Cui et al., 2011). Additionally, certain compounds with similar structures have potential as boron-tracedrugs in boron neutron capture therapy (Morimoto et al., 2015).
Photophysical and Electrochemical Investigations
- BODIPY-cobaloxime complexes, which have structural similarities, have been investigated for their potential in hydrogen production. These studies contribute to the understanding of the photophysical and electrochemical properties of related compounds (Manton et al., 2014).
Stability Studies
- The stability of BODIPYs, particularly under acidic conditions, has been explored. This research is relevant for understanding the stability of similar compounds under various conditions (Wang et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is polar lipids , particularly those localized to lipid droplets in both live and fixed cells . The compound’s ability to localize to these targets allows it to be used as a fluorescent probe for lipid droplets .
Mode of Action
The compound interacts with its targets by localizing to polar lipids. This interaction results in the compound being able to label cellular neutral lipid contents . This labeling is particularly effective for lipid droplets, making the compound a valuable tool for visualizing these structures in a variety of microscopy techniques .
Pharmacokinetics
The compound is known to be soluble in several solvents including chloroform, dmf, dmso, and methanol , which suggests that it could have good bioavailability
Result of Action
The primary result of the compound’s action is the labeling of cellular neutral lipid contents, particularly those localized to lipid droplets . This labeling allows lipid droplets to be visualized using various microscopy techniques, providing valuable insights into lipid storage and mobilization processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s solubility in various solvents suggests that the solvent used could impact its action and efficacy . Additionally, the compound’s fluorescent properties could potentially be affected by environmental factors such as temperature and pH, although further studies would be needed to confirm this.
properties
IUPAC Name |
15-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)pentadecanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43BF2N2O2/c1-21-19-23(3)32-27(21)25(28-22(2)20-24(4)33(28)29(32,30)31)17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(34)35/h19-20H,5-18H2,1-4H3,(H,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVVTRGXJPHJOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCCCCCCCCCCCCCC(=O)O)C)C)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43BF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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